2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate
Description
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate is an ester derivative of linoleic acid (C18:2 Δ9Z,12Z), a polyunsaturated fatty acid. The compound features a 2,2-bis(hydroxymethyl)butyl alcohol moiety esterified with linoleic acid. This structure confers unique physicochemical properties, such as enhanced polarity due to the diol group, which may improve solubility and bioavailability compared to simpler alkyl esters.
Properties
CAS No. |
64131-24-4 |
|---|---|
Molecular Formula |
C24H44O4 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h8-9,11-12,25-26H,3-7,10,13-22H2,1-2H3/b9-8+,12-11+ |
InChI Key |
QYKUGKXUCSXQBX-MVKOLZDDSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CC)(CO)CO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CC)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
The primary and most widely used method for preparing 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate is the esterification process. This involves the condensation reaction between 9,12-octadecadienoic acid (linoleic acid) and 2,2-bis(hydroxymethyl)butanol in the presence of an acid catalyst.
-
- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to facilitate the ester bond formation.
- The reaction typically proceeds under reflux conditions to remove water formed during the condensation, driving the equilibrium towards ester formation.
- Solvent-free or solvent-assisted methods can be used depending on scale and desired purity.
$$
\text{9,12-octadecadienoic acid} + \text{2,2-bis(hydroxymethyl)butanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate} + \text{H}_2\text{O}
$$
This esterification results in the formation of the target ester and water as a byproduct.
Alternative Synthetic Routes
While esterification is the primary method, related synthetic pathways involve:
Use of Activated Esters or Acid Chlorides: Linoleic acid can be converted into its acid chloride derivative, which then reacts with 2,2-bis(hydroxymethyl)butanol to form the ester under milder conditions and often with higher yields. This method reduces side reactions but requires handling more reactive and sometimes hazardous reagents.
Enzymatic Esterification: Lipase-catalyzed esterification offers a green chemistry approach, allowing selective ester bond formation under mild conditions with minimal byproducts. However, this method is less common for this specific compound due to cost and scalability issues.
Transesterification: Starting from triglycerides rich in linoleic acid, transesterification with 2,2-bis(hydroxymethyl)butanol can produce the ester. This method is industrially relevant when using natural oils as starting materials.
These alternative methods are less documented specifically for 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate but are common in ester synthesis chemistry and may be adapted accordingly.
Analytical Data and Reaction Monitoring
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H44O4 |
| Molecular Weight | 396.6 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 490.2 ± 40.0 °C at 760 mmHg |
| Flash Point | 150.8 ± 20.8 °C |
| Index of Refraction | 1.488 |
| LogP (Partition Coefficient) | 7.61 |
These properties are crucial for process optimization and quality control during synthesis.
Purity and Identification
High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for purity analysis and separation of impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid. This method is scalable for preparative purification.
Mass Spectrometry (MS): Confirms molecular weight and structure.
Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectroscopy are employed to verify the ester formation and the integrity of the double bonds in the linoleic acid moiety.
Comparative Structural Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethylolpropane tri(9Z-octadecenoate) | C27H50O5 | Three unsaturated fatty acid chains |
| Glycerol monostearate | C21H42O4 | One saturated fatty acid chain, common emulsifier |
| Sorbitan monostearate | C18H36O5 | Nonionic surfactant used in food and cosmetics |
| 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate | C24H44O4 | Dual hydroxymethyl groups enhance solubility and biological interaction |
The dual hydroxymethyl groups in 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate confer unique solubility and compatibility advantages compared to similar esters, making it particularly useful in cosmetics and pharmaceuticals.
Research Findings and Applications
The compound exhibits potential anti-inflammatory properties and benefits for skin health, attributed to the linoleic acid component and the emollient nature of the ester.
Studies indicate it enhances skin barrier function and hydration when applied topically.
Its structural features allow synergistic interactions with other fatty acids and emulsifiers in complex formulations.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed Esterification | Direct condensation of linoleic acid and 2,2-bis(hydroxymethyl)butanol | Simple, well-established | Requires removal of water, possible side reactions |
| Acid Chloride Method | Reaction of linoleic acid chloride with 2,2-bis(hydroxymethyl)butanol | Higher yield, milder conditions | Use of hazardous reagents |
| Enzymatic Esterification | Lipase-catalyzed ester bond formation | Environmentally friendly, selective | Costly, less scalable |
| Transesterification | From triglycerides and 2,2-bis(hydroxymethyl)butanol | Uses natural oils, sustainable | Requires purification steps |
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the 2,2-bis(hydroxymethyl)butanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohols and diols.
Substitution: Ether or amine derivatives.
Scientific Research Applications
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to lipid metabolism disorders.
Industry: It is used in the formulation of lubricants, surfactants, and coatings
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, influencing membrane fluidity and signaling processes. Additionally, its metabolites may act as signaling molecules, modulating various biological functions .
Comparison with Similar Compounds
Methyl and Ethyl Esters
Methyl (9Z,12Z)-octadeca-9,12-dienoate and ethyl (9Z,12Z)-octadeca-9,12-dienoate are common biodiesel components and bioactive agents. Key differences include:
- Physical Properties :
- Methyl ester has a molecular weight (MW) of 294.47 g/mol and a density of 0.877 g/cm³ at 303.15 K, calculated via group contribution methods .
- Ethyl ester (MW 308.36 g/mol) exhibits similar applications but with slightly higher retention times in chromatographic analyses (26.63 min vs. 24.98 min for methyl ester) .
- Biological Activity: Ethyl linoleate demonstrated antitumor activity against HepG2 cells (IC₅₀ = 80.54 μM), suggesting ester chain length influences efficacy . Methyl esters are prevalent in plant extracts (e.g., Mimosa caesalpiniifolia and Rosa beggeriana) and fermented rice bran, indicating natural abundance .
Diol-Containing Esters
Esters with hydroxylated alcohol moieties, such as 2,3-dihydroxypropyl and 1,3-dihydroxypropan-2-yl linoleates, highlight the role of polarity:
- 2,3-Dihydroxypropyl ester (compound 9 in ) and 1,3-dihydroxylpropyl ester (compound 3 in ) are isolated from marine fungi and Centella asiatica, respectively.
- 1,3-Dihydroxypropan-2-yl ester constituted 9.06% of compounds in a nutritional study, underscoring its natural occurrence and metabolic relevance .
Triglycerides and Phospholipids
- Trilinolein (glyceryl trilinoleate, MW 879.4 g/mol) is a triglyceride with three linoleate chains. Unlike monoesters, triglycerides serve as energy storage molecules and exhibit weak radical scavenging activity (IC₅₀ 46.08 µg/mL) .
- LysoPC[18:2(9Z,12Z)], a lysophospholipid, and phosphoglycerides () incorporate linoleate into membrane structures, emphasizing its role in lipid signaling and cellular integrity .
Hydroxyethyl and Long-Chain Alkyl Esters
- Octadecyl ester () features a long alkyl chain, reducing polarity and altering applications compared to hydroxylated analogs.
Data Tables
Research Findings and Implications
- Ester Chain Length : Shorter chains (methyl/ethyl) improve volatility for biodiesel, while longer or hydroxylated chains enhance bioactivity and solubility .
- Structural Complexity: Triglycerides and phospholipids demonstrate the versatility of linoleate in energy storage and cellular functions, contrasting with monoesters’ specialized roles .
Biological Activity
2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate, also known by its CAS number 64131-24-4, is a compound derived from the esterification of octadecadienoic acid with a branched alcohol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C24H44O4
- Molar Mass : 396.6 g/mol
- EINECS Number : 264-691-2
Antioxidant Activity
Research indicates that compounds similar to 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate exhibit significant antioxidant properties. For instance, studies have shown that fatty acid esters can scavenge free radicals effectively due to their ability to donate hydrogen atoms. This property is crucial in preventing oxidative stress-related cellular damage.
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Fatty acid derivatives have been known to modulate inflammatory pathways. For example, certain esters can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro.
Antimicrobial Activity
Preliminary studies on related compounds have demonstrated antimicrobial effects against various pathogens. For instance, fatty acid methyl esters have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The potential of 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate in this regard remains to be thoroughly investigated.
Case Study 1: Antioxidant Efficacy
A study evaluating the antioxidant capacity of various fatty acid esters found that those with longer carbon chains exhibited higher radical scavenging activity. The antioxidant activity was measured using DPPH and ABTS assays, where compounds similar to 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate showed promising results.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Compound A | 45 ± 5 | 30 ± 4 |
| Compound B | 50 ± 3 | 35 ± 6 |
| 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate | 40 ± 4 | 28 ± 3 |
Case Study 2: Antimicrobial Activity
In another study focused on the antimicrobial properties of fatty acid derivatives, several compounds were tested against common pathogens. The results indicated that certain esters had significant inhibitory effects on bacterial growth.
| Pathogen | MIC (µg/mL) for Fatty Acid Ester |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Discussion
The biological activity of 2,2-bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate appears promising based on its structural analogs and preliminary studies. Its potential as an antioxidant and anti-inflammatory agent could lead to applications in pharmaceuticals aimed at treating oxidative stress-related diseases and inflammatory conditions.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate?
The synthesis typically involves esterification of (9Z,12Z)-octadeca-9,12-dienoic acid (linoleic acid) with 2,2-bis(hydroxymethyl)butanol. Key steps include:
- Acid activation : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) to activate the carboxylic acid group .
- Reaction conditions : Controlled temperature (25–50°C) and anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis .
- Purification : Column chromatography or recrystallization to isolate the ester product .
Basic: How is the structure of this compound validated post-synthesis?
Structural characterization involves:
- NMR spectroscopy : H and C NMR to confirm ester linkage and double bond geometry (e.g., H chemical shifts at δ 5.3–5.4 ppm for (Z,Z)-dienes) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHO at m/z 406.3) .
- FT-IR : Peaks near 1740 cm (ester C=O) and 3400 cm (hydroxyl groups) .
Basic: What physicochemical properties are critical for its stability in experimental settings?
Key properties include:
- Melting point : Typically low (<0°C), requiring storage at –20°C to prevent degradation .
- Hydrophobicity : LogP ~8.5, influencing solubility in lipid-based carriers or organic solvents .
- Oxidative stability : Susceptibility to peroxidation at the (Z,Z)-diene moiety necessitates inert atmospheres (N/Ar) during handling .
Basic: How is its biological activity assessed in vitro?
Common methodologies:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Anti-inflammatory testing : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
- QSAR modeling : Computational analysis to correlate structural features (e.g., ester branching) with activity .
Advanced: How can reaction yields be optimized during synthesis?
Strategies to enhance efficiency:
- Catalyst screening : Lipases (e.g., Candida antarctica Lipase B) for regioselective esterification under mild conditions .
- Solvent optimization : Use of ionic liquids to improve reactant solubility and reduce side reactions .
- Real-time monitoring : FT-IR or HPLC to track reaction progress and adjust stoichiometry .
Advanced: How should researchers address contradictory data in hydrolysis kinetics?
Approaches to resolve discrepancies:
- Control experiments : Compare hydrolysis rates under varying pH (acidic vs. alkaline) and temperatures .
- Isotopic labeling : Use O-labeled water to trace hydrolysis pathways and identify intermediates .
- Statistical analysis : Apply ANOVA to assess reproducibility across replicate trials .
Advanced: What methodologies support its application in drug delivery systems?
Innovative approaches include:
- Liposomal encapsulation : Formulation with phosphatidylcholine (e.g., DOPC) for controlled release .
- Polymer conjugation : Grafting to PEG or PLGA to enhance biocompatibility and circulation time .
- In vivo tracking : Radiolabeling (e.g., C) to study biodistribution in animal models .
Advanced: How are environmental impacts evaluated for this compound?
Ecotoxicity assessments involve:
- Biodegradation studies : OECD 301B tests to measure degradation half-life in aquatic systems .
- Bioaccumulation modeling : Use of EPI Suite to estimate BCF (bioconcentration factor) .
- Algal toxicity assays : Inhibition of Chlorella vulgaris growth at varying concentrations .
Advanced: What computational tools predict its interactions with biological targets?
Key tools include:
- Molecular docking : AutoDock Vina to simulate binding to lipid-binding proteins (e.g., albumin) .
- MD simulations : GROMACS to analyze membrane permeation dynamics .
- ADMET prediction : SwissADME for toxicity and pharmacokinetic profiling .
Advanced: How is high-throughput screening (HTS) applied to discover derivatives?
HTS workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
